molecular formula C13H14N2O5S2 B2527051 Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929966-35-8

Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B2527051
CAS RN: 929966-35-8
M. Wt: 342.38
InChI Key: OBTXHYHNSOIABE-UHFFFAOYSA-N
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Description

Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a thiazole-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

The thiazole moiety in Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is known for its diverse biological activities. Researchers have explored its potential as a scaffold for designing novel drugs. Thiazoles have been associated with anti-inflammatory, analgesic, and antitubercular effects . The compound’s structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development.

Antitubercular Agents

Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are crucial. Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (MTB). Researchers have synthesized related compounds and evaluated their in vitro antitubercular potential . Further optimization could lead to effective antitubercular agents.

Click Chemistry and 1,2,3-Triazoles

The compound’s 1,2,3-triazole moiety plays a pivotal role. 1,2,3-Triazoles are versatile building blocks in click chemistry due to their simplicity, high yield, and diverse applications. They exhibit excellent metabolic and thermal stability. Synthesis of 1,2,3-triazoles via click reactions allows for the production of various substituted derivatives . Researchers can explore this compound as a precursor for click chemistry-based reactions.

DNA-Targeted Therapies

Thiazoles have been investigated for their interactions with DNA and topoisomerase II. Compounds like Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate may bind to DNA, leading to double-strand breaks and cell death . Understanding these interactions could contribute to the development of DNA-targeted therapies.

Agrochemicals

Thiazoles have been investigated for their pesticidal and herbicidal properties. Researchers have synthesized thiazole-based compounds and evaluated their effectiveness against pests and weeds. Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate derivatives could be explored as potential agrochemicals .

properties

IUPAC Name

methyl 2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-19-10-3-5-11(6-4-10)22(17,18)15-13-14-9(8-21-13)7-12(16)20-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTXHYHNSOIABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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